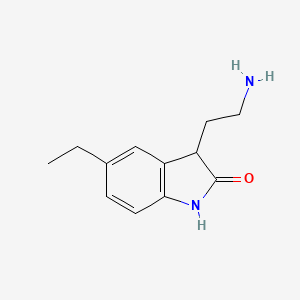

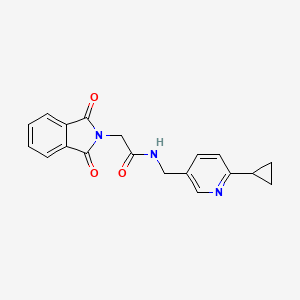

3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamides often serve as key intermediates in the synthesis of pharmaceuticals and exhibit a variety of pharmacological properties.

Synthesis Analysis

While the provided papers do not specifically discuss the synthesis of this compound, they do provide insight into the synthesis of related benzamide derivatives. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives is achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . This suggests that a similar synthetic route could potentially be employed for the synthesis of this compound, involving the acylation of an appropriate amine with a cyano-substituted acyl chloride.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The paper on N-(cyano(naphthalen-1-yl)methyl)benzamides reports the use of X-ray single crystallography to reveal the solid-state properties of these compounds . Such techniques could be applied to this compound to determine its precise molecular geometry, which is important for understanding its interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including colorimetric sensing of anions. The first paper describes how a benzamide derivative containing a 3,5-dinitrophenyl group exhibits a color change in the presence of fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . Although this specific reaction may not apply to this compound, it highlights the potential for benzamide derivatives to undergo chemical reactions that could be harnessed for sensing or other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The papers do not directly address the properties of this compound, but they do provide examples of how structural features affect properties like hydrogen bonding interactions, as examined through UV-Vis absorption and NMR analyses . These techniques could be used to analyze the physical and chemical properties of the compound , providing insights into its solubility, stability, and potential interactions with biological molecules.

Scientific Research Applications

Synthesis and Chemical Transformations

Compounds related to 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide have been synthesized through various chemical reactions, highlighting their chemical versatility and the interest in exploring their properties and potential applications. For instance, the facile synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives involves reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, demonstrating the compound's reactivity towards various reagents (Elkholy & Morsy, 2006). Similarly, the synthesis and transformations of new 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives further illustrate the chemical reactivity and potential for generating diverse derivatives for further study (Dyachenko & Vovk, 2012).

Structural Characteristics and Antitumor Activity

Research has also focused on the structural characteristics of related compounds and their biological activities. For instance, the synthesis, crystal structure, and antitumor activity of a specific derivative were studied, indicating its potential inhibitory capacity against cancer cell proliferation (Ji et al., 2018). Such studies are crucial for understanding how structural features of these compounds relate to their biological functions.

Antifungal and Biological Activity

The synthesis and characterization of derivatives and their complexes with metals have been explored for their antifungal activity, suggesting a potential application in combating plant diseases caused by various pathogens (Weiqun et al., 2005). This highlights the broader spectrum of biological activities that these compounds might exhibit, beyond their chemical reactivity.

properties

IUPAC Name |

3-cyano-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c21-14-16-2-1-3-17(12-16)20(25)22-18-6-4-15(5-7-18)13-19(24)23-8-10-26-11-9-23/h1-7,12H,8-11,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXSYGKEGVAAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2565838.png)

![2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2565839.png)

![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)

![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2565851.png)

![4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2565853.png)

![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)